molecular formula C9H9NO B1590710 7,8-Dihydroquinolin-6(5H)-one CAS No. 27463-91-8

7,8-Dihydroquinolin-6(5H)-one

Cat. No. B1590710
CAS RN: 27463-91-8
M. Wt: 147.17 g/mol
InChI Key: YBUZBPXSUWAVOD-UHFFFAOYSA-N
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Description

7,8-Dihydroquinolin-6(5H)-one is a chemical compound that has been studied for its potential cytotoxic properties . It is synthesized through a four-step method and has shown selectivity for chronic myeloid leukemia line K-562 .


Synthesis Analysis

The synthesis of 2-aryl-substituted 7,8-dihydroquinolin-6(5H)-ones involves a facile four-step method . The key step in the synthesis involves the use of Mannich salts derived from acetophenones as a Michael acceptor. This is reacted with 1,4-cyclohexanedione monoethylene acetal to obtain 1,5-dicarbonyl compounds. These compounds are then treated with ammonium acetate to produce the 7,8-dihydroquinolin-6(5H)-ones .


Chemical Reactions Analysis

The key chemical reaction in the synthesis of this compound involves the use of Mannich salts derived from acetophenones as a Michael acceptor. This is reacted with 1,4-cyclohexanedione monoethylene acetal to obtain 1,5-dicarbonyl compounds .

Scientific Research Applications

Synthesis and Antioxidant Activity

A new class of 7,8-dihydroquinolin-5-(1H,4H,6H)-one derivatives was synthesized via a one-pot four-component condensation process. These compounds exhibited potent in vitro antioxidant activity, indicating their potential in oxidative stress-related applications (Fındık, Ceylan, & Elmastaş, 2012).

Application in Cu-Catalyzed N-Arylation

7,8-Dihydroquinolin-6(5H)-one derivatives were used as ligands in a highly efficient copper-catalyzed N-arylation of azoles in water. This showcases their role in facilitating chemical reactions, particularly in green chemistry applications (Wang, Fuxing, Daizhi, Jiangxi, & Li, 2012).

Ecofriendly Catalysis

ZrOCl2·8H2O was used as a catalyst in a one-pot, solvent-free synthesis of this compound derivatives. This method emphasizes the environmental benefits and efficiency of using this compound in catalytic processes (Azarifar & Sheikh, 2013).

Derivatives Synthesis from Morita-Baylis-Hillman Adducts

A series of 7,8-dihydroquinolin-5(6H)-ones were synthesized from Morita-Baylis-Hillman adduct acetates, highlighting the compound's versatility in synthesizing various derivatives (Zhong, Lin, Chen, & Su, 2008).

Medicinal Chemistry Applications

Several studies focused on the medicinal chemistry applications of this compound derivatives. For example, complexes of hydrazone derivatives bearing a this compound nucleus were synthesized as potential anti-tubercular agents (Mandewale, Kokate, Thorat, Sawant, & Yamgar, 2016).

Future Directions

The synthesized compounds, including 7,8-Dihydroquinolin-6(5H)-one, may be utilized as lead compounds in cancer research and drug discovery due to their cytotoxic properties . The synthetic route has been described as simple and applicable for several different substrates .

Biochemical Analysis

Biochemical Properties

It has been synthesized as a cytotoxic agent , suggesting that it may interact with various enzymes, proteins, and other biomolecules in the body

Cellular Effects

7,8-Dihydroquinolin-6(5H)-one has been evaluated for its cytotoxic activity against seven cell lines . The data showed good selectivity for the chronic myeloid leukemia line K-562 . This suggests that this compound may have significant effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name

7,8-dihydro-5H-quinolin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUZBPXSUWAVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507021
Record name 7,8-Dihydroquinolin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27463-91-8
Record name 7,8-Dihydroquinolin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-tetrahydroquinolin-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: The researchers utilized a four-step synthetic method to produce novel 2-aryl-7,8-dihydroquinolin-6(5H)-ones. The crucial step involved employing Mannich salts, derived from acetophenones, as Michael acceptors in a reaction with cyclohexane-1,4-dione monoethylene acetal. This reaction yielded 1,5-dicarbonyl compounds, which were then treated with ammonium acetate to produce the desired 7,8-dihydroquinolin-6(5H)-ones [].

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